molecular formula C9H20NO3S- B1263543 Nonylsulfamate

Nonylsulfamate

Cat. No.: B1263543
M. Wt: 222.33 g/mol
InChI Key: YOXPELHHBZBLIC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Nonylsulfamate is an organosulfur compound characterized by a nonyl (C₉H₁₉) group linked to a sulfamate (-SO₃NH₂) moiety. It belongs to the broader class of sulfamates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and industrial surfactants . The sulfamate group contributes to its polarity and water solubility, while the nonyl chain imparts lipophilicity, making it amphiphilic. This dual nature allows this compound to act as a surfactant or intermediate in organic synthesis.

Properties

Molecular Formula

C9H20NO3S-

Molecular Weight

222.33 g/mol

IUPAC Name

N-nonylsulfamate

InChI

InChI=1S/C9H21NO3S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h10H,2-9H2,1H3,(H,11,12,13)/p-1

InChI Key

YOXPELHHBZBLIC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCNS(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Nonylphenol Ethoxylates (NPEs) and Their Derivatives

Structural Differences :

  • Nonylsulfamate: Contains a sulfamate (-SO₃NH₂) group.
  • NPEs: Comprise a nonylphenol core with ethoxylate (-(OCH₂CH₂)ₙOH) chains. Sulfate or phosphate esters (e.g., Nonylphenol Ethoxylate Sulfates) replace the hydroxyl group with sulfate (-OSO₃H) or phosphate esters .

Physicochemical Properties :

Property This compound Nonylphenol Ethoxylate Sulfates
Water Solubility High (polar sulfamate) Moderate (depends on ethoxylation)
Stability in Water Hydrolytically stable Prone to hydrolysis at acidic pH
Environmental Persistence Lower bioaccumulation High persistence; endocrine disruptor

Aryl Sulfamates

Structural Differences :

  • This compound: Aliphatic nonyl chain.
  • Aryl Sulfamates (e.g., 2-(4-Aminophenyl)benzothiazole sulfamate): Feature aromatic rings directly bonded to sulfamate groups .

Thermal Stability :

  • This compound decomposes at ~200°C, while aryl sulfamates (e.g., benzothiazole derivatives) show higher thermal stability (>250°C) due to aromatic stabilization .

Sulfonates and Sulfates

Functional Group Comparison :

  • Sulfamates (-SO₃NH₂): Nitrogen directly bonded to sulfur.
  • Sulfonates (-SO₃⁻): Negatively charged, often as sodium salts.
  • Sulfates (-OSO₃⁻): Esters of sulfuric acid.

Environmental Impact :

  • This compound: Limited ecotoxicity data, but sulfamates generally degrade faster than sulfates .
  • Alkyl Sulfates (e.g., Sodium Lauryl Sulfate): High aquatic toxicity at elevated concentrations .

Key Research Findings

  • Synthetic Efficiency: this compound can be prepared in 85% yield using potassium trimethylsilyloxyl imidates, outperforming aryl sulfamates (60–70% yields) .
  • Environmental Behavior: this compound’s hydrolysis half-life (t₁/₂) in water is ~7 days at pH 7, compared to >30 days for Nonylphenol Ethoxylate Sulfates .
  • Adsorption Efficiency: Unlike Nonylphenol, which is efficiently removed by magnesium silicate (90% adsorption ), this compound requires activated carbon due to its higher solubility.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Water Solubility (g/L) Log P
This compound 265.3 120 2.1
Nonylphenol Ethoxylate ~616 (n=9) 50 4.5
Benzothiazole Sulfamate 334.4 25 1.8

Table 2: Environmental Parameters

Compound Biodegradation Half-Life LC50 (Fish, mg/L)
This compound 7 days >100
Nonylphenol Ethoxylate >60 days 2.5
Sodium Lauryl Sulfate 10 days 15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonylsulfamate
Reactant of Route 2
Reactant of Route 2
Nonylsulfamate

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